![molecular formula C16H25NO B584991 4-[1-环己基-2-(二甲氨基)乙基]苯酚 CAS No. 1346605-18-2](/img/structure/B584991.png)

4-[1-环己基-2-(二甲氨基)乙基]苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

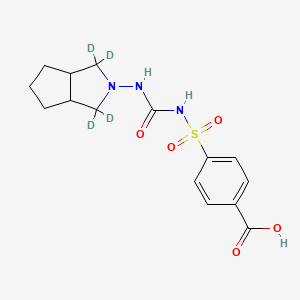

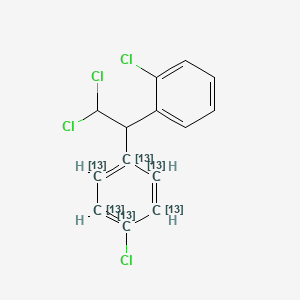

“4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol” is an impurity of Venlafaxine . Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that is used as an antidepressant . It affects serotonergic transmission, noradrenergic systems, and dopaminergic neurotransmission .

Synthesis Analysis

The synthesis of “4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol” can be achieved from Venlafaxine hydrochloride .Molecular Structure Analysis

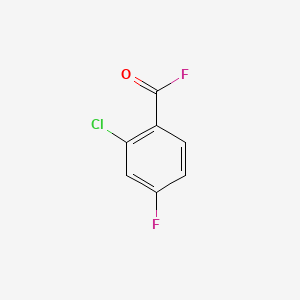

The molecular formula of “4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol” is C16H25NO . The molecular weight is 247.38 .Physical And Chemical Properties Analysis

The compound is a white to off-white powder . It is hygroscopic and has a melting point of >75°C (dec.) . It is soluble in DMSO: >20mg/mL .科学研究应用

Preclinical Pharmacokinetic Studies

“rac Deoxy-O-desmethyl Venlafaxine” has been used in preclinical pharmacokinetic (PK) studies in animal models during the formulation development phase . These studies provide preliminary evidence and a near clear picture of the PK behavior of the drug and/or its dosage forms before clinical studies on humans . This helps in tailoring the dosage form according to the expected and requisite clinical behavior .

Extended-Release Solid Oral Dosage Forms Development

This compound has been used in the development of extended-release (ER) solid oral dosage forms of Venlafaxine . The data obtained from preclinical PK studies gives preliminary evidence about drug absorption rates and sites, and a possible mechanism of drug distribution, metabolism, and elimination .

Treatment of Depression Disorders

Venlafaxine, the parent compound of “rac Deoxy-O-desmethyl Venlafaxine”, is a highly prescribed and one of the safest and most effective therapeutic agents used in the treatment of different types of depression disorders worldwide .

Multiple-Reaction Monitoring (MRM) LC–MS/MS Quantitation

The compound has been used in multiple-reaction monitoring (MRM) LC–MS/MS quantitation of Venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study . The method developed for this purpose demonstrated enough reliability in simultaneously quantitating Venlafaxine and its equipotent metabolite O-desmethylvenlafaxine (ODV) in rabbit plasma .

Proteomics Research

“rac Deoxy-O-desmethyl Venlafaxine” is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Joint Population Pharmacokinetic Modeling

The compound undergoes first-pass metabolism to its active metabolite, O-desmethyl venlafaxine (ODV) . A joint population pharmacokinetic (PPK) model has been developed to characterize their pharmacokinetic characters simultaneously .

作用机制

Target of Action

Rac Deoxy-O-desmethyl Venlafaxine, also known as “racDeoxy-O-desmethylVenlafaxine” or “4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol”, is a metabolite of Venlafaxine . Venlafaxine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) . Therefore, it’s reasonable to infer that Rac Deoxy-O-desmethyl Venlafaxine may also target the serotonin and norepinephrine transporters, inhibiting their reuptake and increasing the levels of these neurotransmitters in the synaptic cleft .

Mode of Action

The exact mechanism of action of Rac Deoxy-O-desmethyl Venlafaxine is unknown. It is thought to potentiate the neurotransmitters serotonin and norepinephrine in the central nervous system through the inhibition of their reuptake . This results in an increase in the extracellular concentrations of these neurotransmitters and subsequent enhancement of neurotransmission .

Biochemical Pathways

The biochemical pathways affected by Rac Deoxy-O-desmethyl Venlafaxine are likely to be those involving serotonin and norepinephrine. By inhibiting the reuptake of these neurotransmitters, the compound can enhance the signaling pathways mediated by these neurotransmitters, potentially leading to downstream effects such as mood elevation .

Pharmacokinetics

Venlafaxine is primarily metabolized into the active metabolite O-desmethyl-Venlafaxine (ODV), which has serotonin and norepinephrine reuptake inhibition properties . The mean plasma half-lives of Venlafaxine and ODV are 5(±2) hours and 11(±2) hours, respectively . Steady-state concentrations of Venlafaxine and ODV are attained within 3 days of oral multiple-dose therapy

Result of Action

The molecular and cellular effects of Rac Deoxy-O-desmethyl Venlafaxine’s action are likely to be related to its potential effects on serotonin and norepinephrine neurotransmission. By increasing the levels of these neurotransmitters in the synaptic cleft, the compound may enhance neurotransmission and lead to effects such as mood elevation .

安全和危害

属性

IUPAC Name |

4-[1-cyclohexyl-2-(dimethylamino)ethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-17(2)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h8-11,13,16,18H,3-7,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCFZQQZVCEESN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1CCCCC1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

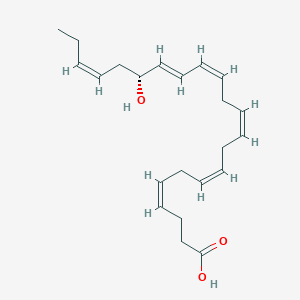

![Tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584911.png)